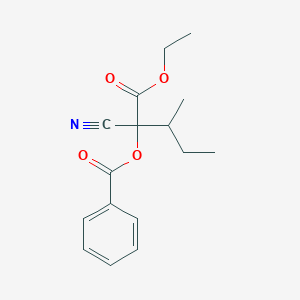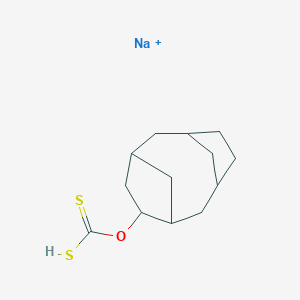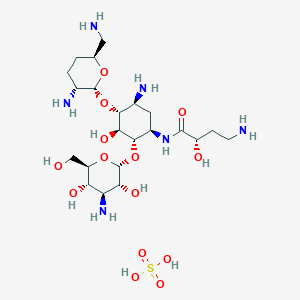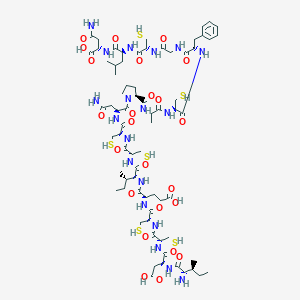
Ethyl 2-amino-4-carbamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-carbamoylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-4-carbamoylbenzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Ethyl 2-amino-4-carbamoylbenzoate reduces the production of prostaglandins and, consequently, reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethyl 2-amino-4-carbamoylbenzoate exhibits significant anti-inflammatory and analgesic effects in animal models. The compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, Ethyl 2-amino-4-carbamoylbenzoate has been found to exhibit cytotoxic effects against cancer cells, which may be attributed to its ability to induce apoptosis (programmed cell death) in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 2-amino-4-carbamoylbenzoate in lab experiments is its relatively low cost and easy availability. The compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the limitations of using Ethyl 2-amino-4-carbamoylbenzoate is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-amino-4-carbamoylbenzoate. One area of interest is the development of new pharmaceuticals based on the compound. Researchers are also exploring the use of Ethyl 2-amino-4-carbamoylbenzoate as a potential chemotherapeutic agent for the treatment of cancer. Additionally, there is interest in investigating the mechanism of action of the compound in more detail, as well as its potential for use in other fields such as agrochemicals and materials science.
Conclusion:
Ethyl 2-amino-4-carbamoylbenzoate is a compound with significant potential for use in various fields, including medicinal chemistry, agrochemicals, and materials science. Its anti-inflammatory, analgesic, and antioxidant properties, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for the development of new pharmaceuticals. Further research is needed to fully understand the mechanism of action of Ethyl 2-amino-4-carbamoylbenzoate and its potential applications in other fields.
Métodos De Síntesis
Ethyl 2-amino-4-carbamoylbenzoate can be synthesized by reacting 2-amino-4-carbamoylbenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place under reflux conditions and produces Ethyl 2-amino-4-carbamoylbenzoate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-carbamoylbenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, Ethyl 2-amino-4-carbamoylbenzoate has been used as a building block in the synthesis of various pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.
Propiedades
Número CAS |
103147-58-6 |
|---|---|
Nombre del producto |
Ethyl 2-amino-4-carbamoylbenzoate |
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-carbamoylbenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H2,12,13) |
Clave InChI |
WZCCHHRQRNLDEP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |
Sinónimos |
Benzoic acid, 2-amino-4-(aminocarbonyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)








